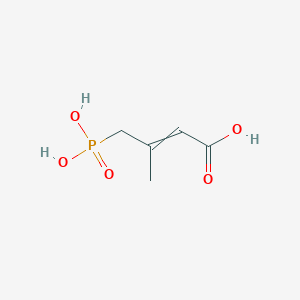
3-Methyl-4-phosphonobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phosphonobut-2-enoic acid is an organic compound characterized by the presence of a phosphonic acid group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phosphonobut-2-enoic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method involves the use of acidic conditions, such as hydrochloric acid, to achieve dealkylation .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phosphonobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Methyl-4-phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Methyl-4-phosphonobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pentenoic acids: These compounds have similar structures but differ in the position of the double bond and the presence of other functional groups.
Alkynes: These compounds have a carbon-carbon triple bond instead of a double bond.
Uniqueness: 3-Methyl-4-phosphonobut-2-enoic acid is unique due to the presence of both a phosphonic acid group and a double bond in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
65771-97-3 |
|---|---|
Molecular Formula |
C5H9O5P |
Molecular Weight |
180.10 g/mol |
IUPAC Name |
3-methyl-4-phosphonobut-2-enoic acid |
InChI |
InChI=1S/C5H9O5P/c1-4(2-5(6)7)3-11(8,9)10/h2H,3H2,1H3,(H,6,7)(H2,8,9,10) |
InChI Key |
OETMAOGOSNRWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


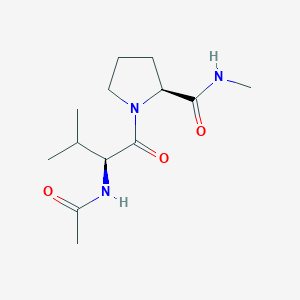
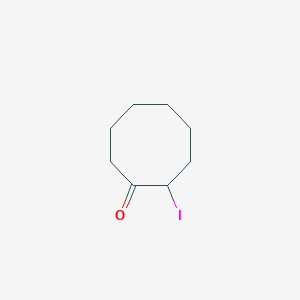

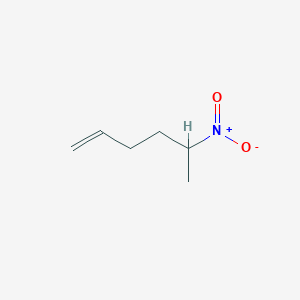
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)

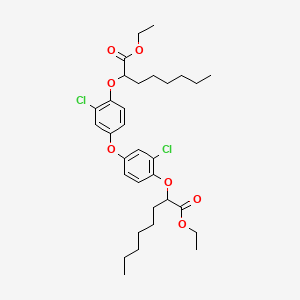
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)

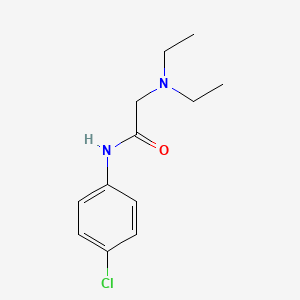

![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
